8-Fluoro-7-methoxyquinolin-3-ol
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Overview
Description
8-Fluoro-7-methoxyquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methoxyquinolin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group at the 7th position is introduced using methoxylation reagents like sodium methoxide in methanol.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-7-methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities. It is a potential candidate for drug development.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methoxyquinolin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways: The compound interferes with DNA supercoiling and replication processes, leading to cell death in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
8-Fluoro-7-methoxyquinolin-3-ol is unique due to the specific positions of the fluorine and methoxy groups, which confer distinct biological activities and chemical properties. Its combination of substituents enhances its potential as a therapeutic agent compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
8-fluoro-7-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-3-2-6-4-7(13)5-12-10(6)9(8)11/h2-5,13H,1H3 |
InChI Key |
MDXXSJIONRSZLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=C(C=C2C=C1)O)F |
Origin of Product |
United States |
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